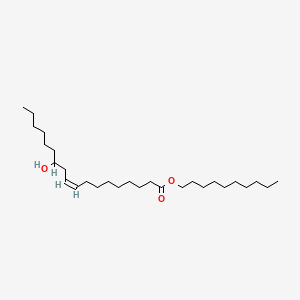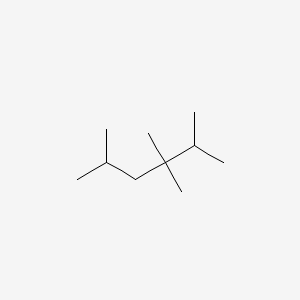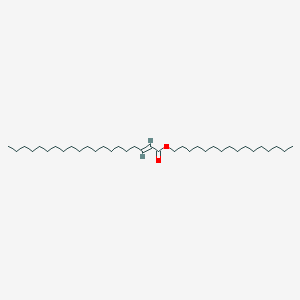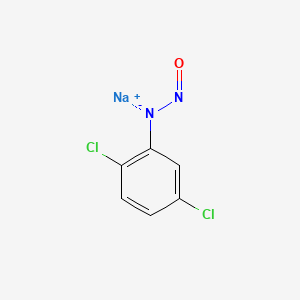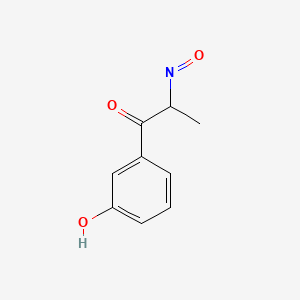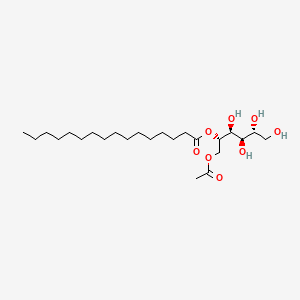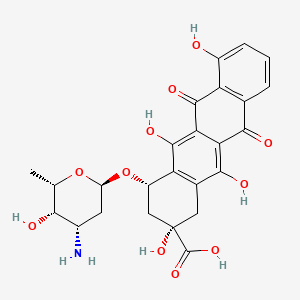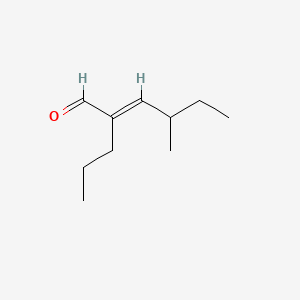
4-Methyl-2-propylhex-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-propylhex-2-enal is an organic compound with the molecular formula C10H18O It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propylhex-2-enal typically involves the aldol condensation of propionaldehyde and 4-methyl-2-pentanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The raw materials are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-propylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the carbonyl oxygen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed:
Oxidation: 4-Methyl-2-propylhexanoic acid.
Reduction: 4-Methyl-2-propylhexanol.
Substitution: Various imines or hydrazones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2-propylhex-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-propylhex-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
4-Methyl-2-pentanal: Another aldehyde with a similar structure but shorter carbon chain.
2-Hexenal: An unsaturated aldehyde with a similar carbonyl group but different alkyl substituents.
Uniqueness: 4-Methyl-2-propylhex-2-enal is unique due to its specific combination of alkyl groups and the position of the double bond. This gives it distinct chemical properties and reactivity compared to other aldehydes.
Propiedades
Número CAS |
77731-56-7 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(E)-4-methyl-2-propylhex-2-enal |
InChI |
InChI=1S/C10H18O/c1-4-6-10(8-11)7-9(3)5-2/h7-9H,4-6H2,1-3H3/b10-7+ |
Clave InChI |
GPTLSTSCOCBLOP-JXMROGBWSA-N |
SMILES isomérico |
CCC/C(=C\C(C)CC)/C=O |
SMILES canónico |
CCCC(=CC(C)CC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


